
Olmesartan-d6 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olmesartan-d6 is a deuterated form of Olmesartan, which is an angiotensin II type 1 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Olmesartan. The deuterium atoms in Olmesartan-d6 replace hydrogen atoms, providing a stable isotope that can be tracked in biological systems .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Olmesartan-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Olmesartanmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter katalytische Wasserstoff-Deuterium-Austauschreaktionen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Deuteriumgas (D2) und eines geeigneten Katalysators unter kontrollierten Temperatur- und Druckbedingungen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Olmesartan-d6 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinem Deuteriumgas und fortschrittlichen katalytischen Systemen, um die effiziente Einarbeitung von Deuteriumatomen zu gewährleisten. Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um seine Reinheit und isotopenreiche Anreicherung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Olmesartan-d6 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: In Gegenwart von Oxidationsmitteln kann Olmesartan-d6 oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Olmesartan-d6 in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in Olmesartan-d6 durch andere Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide liefern, während Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Overview
Olmesartan-d6 Acid is a deuterated form of Olmesartan, which is an angiotensin II type 1 receptor antagonist primarily used in hypertension management. The incorporation of deuterium atoms allows for enhanced tracking and analysis in pharmacokinetic studies, providing insights into the drug's metabolism and biological effects. This article explores various scientific research applications of this compound, including its use in chemistry, biology, medicine, and industry.
Chemistry
This compound plays a critical role in studying reaction mechanisms and pathways associated with Olmesartan. The deuterated compound allows researchers to trace metabolic pathways more accurately due to the distinct mass of deuterium compared to hydrogen. This capability is particularly useful in mechanistic studies where understanding the fate of specific atoms within a molecule is essential.
Biology
In biological research, this compound is utilized to investigate the metabolic pathways and biological effects of Olmesartan. The stable isotope labeling enables scientists to track the compound's distribution and transformation in biological systems, aiding in the understanding of its pharmacodynamics and potential side effects. For example, studies have shown that chronic use of Olmesartan can lead to drug-induced enteropathy, highlighting the need for detailed metabolic investigations .
Medicine
This compound is crucial for pharmacokinetic studies that assess how the drug behaves in the human body. Research has demonstrated that Olmesartan effectively lowers blood pressure by blocking angiotensin II receptors, leading to vasodilation and reduced aldosterone secretion . The use of Olmesartan-d6 allows for precise measurements of drug concentration over time, helping to establish dosing regimens and evaluate therapeutic efficacy.
Industry
In pharmaceutical development, this compound is employed to optimize formulations of Olmesartan for therapeutic use. Its unique properties facilitate the development of high-throughput analytical methods for quality control during production processes. For instance, methods such as UPLC-MS/MS have been validated for simultaneous quantification of Olmesartan and other compounds, enhancing efficiency in drug formulation .
Data Tables
Application Area | Description | Significance |
---|---|---|
Chemistry | Studies reaction mechanisms | Provides insights into molecular interactions |
Biology | Investigates metabolic pathways | Enhances understanding of pharmacodynamics |
Medicine | Pharmacokinetic studies | Aids in establishing effective dosing regimens |
Industry | Formulation optimization | Improves quality control processes |
Case Study 1: Drug-Induced Enteropathy
A case report highlighted a patient who developed olmesartan-induced enteropathy after chronic use of Olmesartan. The patient experienced significant gastrointestinal symptoms leading to recurrent hospitalizations. This case underscores the importance of recognizing adverse effects associated with Olmesartan and illustrates how deuterated compounds can aid in understanding these mechanisms .
Case Study 2: Pharmacokinetic Study
In a pharmacokinetic study involving healthy volunteers, researchers utilized this compound to assess absorption rates and elimination half-lives compared to non-deuterated forms. The findings indicated that deuterated forms provide a clearer profile of drug metabolism, which is essential for optimizing therapeutic strategies .
Wirkmechanismus
Olmesartan-d6, like Olmesartan, acts as an angiotensin II receptor blocker. It selectively binds to the angiotensin II type 1 receptor, preventing angiotensin II from exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased excretion of sodium, ultimately lowering blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are part of the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
- Losartan
- Telmisartan
- Valsartan
- Irbesartan
- Candesartan
Comparison: Olmesartan-d6 is unique due to its deuterium enrichment, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other angiotensin II receptor blockers, Olmesartan-d6 offers a more precise tool for studying the metabolism and action of Olmesartan in biological systems .
Biologische Aktivität
Olmesartan-d6 acid is a deuterated form of olmesartan, an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. The incorporation of deuterium into the molecular structure aims to enhance the pharmacokinetic properties of the compound, potentially leading to improved therapeutic outcomes. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and specific case studies illustrating its clinical implications.
Pharmacodynamics
Olmesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, olmesartan leads to vasodilation, reduced secretion of aldosterone, and decreased reabsorption of sodium in the kidneys. This results in lower blood pressure and decreased cardiovascular strain.
The mechanism by which this compound exerts its effects can be summarized as follows:
- Receptor Binding : Olmesartan-d6 binds to AT1 receptors with high affinity, preventing angiotensin II from exerting its vasoconstrictive effects.
- Renin-Angiotensin System Modulation : By blocking AT1 receptors, olmesartan-d6 reduces the overall activity of the renin-angiotensin system (RAS), contributing to lower blood pressure and reduced cardiac workload.
Safety Profile
The safety profile of this compound is similar to that of its non-deuterated counterpart. Common side effects include dizziness, headache, and gastrointestinal disturbances. However, a notable adverse effect associated with olmesartan is drug-induced enteropathy , which can lead to severe diarrhea and weight loss.
Case Study: Olmesartan-Induced Enteropathy
A significant case study highlighted a 54-year-old male patient who developed olmesartan-induced enteropathy after three years of treatment. The patient presented with recurrent hospitalizations due to intractable diarrhea. Diagnostic work-ups ruled out infectious or autoimmune causes, leading to the identification of olmesartan as the culprit. Upon cessation of the drug, the patient experienced complete resolution of symptoms within weeks . This case underscores the importance of recognizing potential gastrointestinal side effects associated with olmesartan therapy.
Comparative Studies
Several studies have evaluated the efficacy and safety of olmesartan compared to other antihypertensive agents:
Study | Population | Intervention | Outcome |
---|---|---|---|
Sada & Mizuno (2004) | Hypertensive patients | Olmesartan vs Placebo | Significant reduction in blood pressure |
PMC8790005 (2021) | Patients with chronic diarrhea | Olmesartan cessation | Symptomatic improvement post-drug withdrawal |
PubMed ID 21993710 | Type 2 diabetics | Olmesartan vs ACEI | No significant renal outcome improvement |
Biodistribution and Bioavailability
Research indicates that olmesartan has poor aqueous solubility and low oral bioavailability (<26%). A study utilizing nanoemulsion formulations demonstrated improved biodistribution and brain penetration in Wistar rats. This formulation resulted in significantly higher concentrations of olmesartan in brain tissues compared to conventional oral delivery methods . These findings suggest that innovative delivery systems could enhance the therapeutic efficacy of this compound.
Eigenschaften
IUPAC Name |
5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.